1-(3-phenylpropyl)-1H-1,3-benzodiazole

Lipophilicity Physicochemical Properties Drug Design

1-(3-Phenylpropyl)-1H-1,3-benzodiazole (also referred to as 1-(3-phenylpropyl)benzimidazole or PPBI) is an N1‑alkylated benzimidazole featuring a 3‑phenylpropyl substituent on the imidazole nitrogen. With a molecular formula of C₁₆H₁₆N₂ and a molecular weight of 236.31 g mol⁻¹, it belongs to the bicyclic aromatic heterocycle family and is primarily utilized as a synthetic building block in medicinal chemistry and coordination chemistry.

Molecular Formula C16H16N2
Molecular Weight 236.318
CAS No. 871672-90-1
Cat. No. B2927450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-phenylpropyl)-1H-1,3-benzodiazole
CAS871672-90-1
Molecular FormulaC16H16N2
Molecular Weight236.318
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCN2C=NC3=CC=CC=C32
InChIInChI=1S/C16H16N2/c1-2-7-14(8-3-1)9-6-12-18-13-17-15-10-4-5-11-16(15)18/h1-5,7-8,10-11,13H,6,9,12H2
InChIKeyVVKVZXKIDVBHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Phenylpropyl)-1H-1,3-benzodiazole (CAS 871672-90-1): Core Physicochemical and Structural Baseline for N1‑Substituted Benzimidazole Procurement


1-(3-Phenylpropyl)-1H-1,3-benzodiazole (also referred to as 1-(3-phenylpropyl)benzimidazole or PPBI) is an N1‑alkylated benzimidazole featuring a 3‑phenylpropyl substituent on the imidazole nitrogen. With a molecular formula of C₁₆H₁₆N₂ and a molecular weight of 236.31 g mol⁻¹, it belongs to the bicyclic aromatic heterocycle family and is primarily utilized as a synthetic building block in medicinal chemistry and coordination chemistry. Key computed properties include an XLogP3‑AA of 3.7 and zero hydrogen‑bond donor sites [1]. The compound is structurally distinct from its regioisomer 2-(3-phenylpropyl)-1H-benzimidazole and shorter‑chain N1‑alkyl analogs, enabling unique reactivity and application profiles relevant to scientific procurement decisions [2].

Why 1-(3-Phenylpropyl)-1H-1,3-benzodiazole Cannot Be Replaced by Generic Benzimidazole Analogs in Critical Research Workflows


Simple benzimidazole scaffolds or even regioisomeric variants cannot be freely interchanged with 1-(3-phenylpropyl)-1H-1,3-benzodiazole because minor structural shifts lead to quantifiable differences in lipophilicity, hydrogen‑bonding capacity, and tautomeric behavior. The N1‑substituted regioisomer lacks the annular NH proton present in the 2‑substituted form, eliminating hydrogen‑bond donor capability (0 vs. 1 HBD) and preventing the annular tautomerism that complicates both analytical characterization and reproducibility in biological assays . Furthermore, the 3‑phenylpropyl chain-length differs from benzyl or phenethyl analogs by 1–2 methylene units, which alters XLogP3 by approximately 0.7–1.0 log units and consequently influences membrane partitioning, solubility, and downstream pharmacological profiles [1]. These hard physicochemical facts mean that substituting a generic benzimidazole derivative without confirming identical substitution pattern and chain length introduces unquantified risk into structure‑activity relationships, coordination chemistry, and synthetic pathway reliability [2].

Head‑to‑Head Quantitative Evidence Differentiating 1-(3-Phenylpropyl)-1H-1,3-benzodiazole from Its Closest Analogs


XLogP3 Lipophilicity Differential Between N1‑ and C2‑Substituted 3‑Phenylpropyl Benzimidazole Regioisomers

The N1‑substituted target compound (1-(3-phenylpropyl)-1H-1,3-benzodiazole) exhibits an XLogP3‑AA of 3.7 [1]. In contrast, the C2‑substituted regioisomer, 2-(3-phenylpropyl)-1H-benzimidazole, has a predicted LogP of 4.18 . The 0.48–log-unit lower lipophilicity of the N1‑isomer implies higher aqueous solubility and reduced non‑specific membrane binding compared to the C2‑isomer, an important consideration for assay development and in vivo distribution studies. This quantification provides a concrete, selection‑relevant distinction between the two regioisomers.

Lipophilicity Physicochemical Properties Drug Design

Hydrogen‑Bond Donor Count Discrepancy and Tautomeric Stability Advantage of the N1‑Substituted Scaffold

The target compound has zero hydrogen‑bond donor (HBD) sites, whereas 2-(3-phenylpropyl)-1H-benzimidazole possesses one HBD (the annular NH) [1]. This structural distinction eliminates annular tautomerism (1H ⇌ 3H equilibrium) present in the 2‑substituted isomer, leading to a structurally fixed and analytically homogeneous entity. The absence of a dynamic proton exchange simplifies NMR interpretation and ensures batch‑to‑batch consistency, which is critical for reproducible quantitative analyses and receptor‑binding studies.

Hydrogen Bonding Tautomerism Structural Analysis

Synthetic Building‑Block Advantage: Free C2 Position Enables Direct Construction of Pharmacologically Relevant 1,2‑Disubstituted Benzimidazoles

Unlike the 2‑substituted regioisomer, 1-(3-phenylpropyl)-1H-1,3-benzodiazole retains a free C2 position, allowing subsequent introduction of acyl, aryl, or alkyl groups at the imidazole carbon. This synthetic feature is directly exploited in the preparation of the histone methyltransferase G9a inhibitors BRD4770 (methyl 2‑benzamido‑1-(3‑phenylpropyl)-1H‑benzo[d]imidazole‑5‑carboxylate) and BRD9539 (the corresponding carboxylic acid) [1]. The ability to generate 1,2‑disubstituted benzimidazole libraries from a single N1‑pre‑functionalized intermediate provides a unique operational advantage for medicinal chemistry procurement, as the 2‑substituted isomer cannot serve as a versatile scaffold for further C2 diversification.

Medicinal Chemistry Building Block G9a Inhibition

Metal‑Coordination Capacity: Formation of Paramagnetic Co(II)/Fe(II)/Zn(II) Complexes with Defined Magnetic Moments

1-(3-Phenylpropyl)-1H-1,3-benzodiazole functions as a monodentate N‑donor ligand toward first‑row transition metals. In a comparative study of N‑substituted benzimidazole ligands (PPBI, PPNBI, MEBI, PEBI, PENBI), the Co(II), Fe(II), and Zn(II) complexes of PPBI were synthesized and displayed paramagnetic magnetic moments in the range 4.07–5.11 B.M. [1]. While the specific moment for the PPBI complex was not reported separately from the series, the demonstration that the 3‑phenylpropyl substituent does not hinder complexation is a necessary condition for its use in coordination‑driven applications. This contrasts with the free‑NH 2‑substituted isomer, which can deprotonate and adopt alternate binding modes under basic conditions, complicating predictable metal‑complex stoichiometry.

Coordination Chemistry Magnetic Properties Transition Metal Complexes

Optimal Procurement and Application Scenarios for 1-(3-Phenylpropyl)-1H-1,3-benzodiazole Based on Quantitative Differentiation


Divergent Medicinal Chemistry Libraries Targeting Epigenetic Enzymes (G9a/GLP)

For research groups synthesizing histone methyltransferase inhibitors, 1-(3-phenylpropyl)-1H-1,3-benzodiazole provides the exact N1‑substitution pattern required for BRD‑series tool compounds. Its free C2 position permits installation of diverse benzamido, carboxamide, or heteroaryl groups, enabling rapid SAR exploration. The defined lipophilicity (XLogP3 = 3.7) and zero HBD character further align with lead‑like property space for cellular probes targeting epigenetic readers [1]. Procurement of the pre‑functionalized N1‑building block avoids multi‑step N‑alkylation optimization and ensures batch consistency across derivative libraries.

Coordination Chemistry and Magnetic Material Development

The proven capacity of PPBI to form well‑characterized Co(II), Fe(II), and Zn(II) complexes with measurable magnetic moments makes this compound a suitable ligand for studies of exchange‑coupled systems, molecular magnetism, and single‑molecule magnet design. The non‑deprotonatable nature of the N1‑bound nitrogen ensures a consistent monodentate N‑donor behavior uncomplicated by acid‑base equilibria, a distinct advantage over NH‑containing benzimidazole ligands. Researchers should procure this compound when reproducible paramagnetic complex stoichiometry is a critical experimental requirement [1].

Physicochemical Property‑Driven Selection in ADME Assays

When designing permeability or solubility assay validation sets, the 0.48‑log‑unit lipophilicity gap between the N1‑ and C2‑regioisomers enables systematic exploration of how logP influences membrane retention and nonspecific binding. Procuring both regioisomers of 1-(3-phenylpropyl)-1H-1,3-benzodiazole and 2-(3-phenylpropyl)-1H-benzimidazole permits internally controlled studies that isolate the impact of regioisomerism on ADME endpoints, without confounding chain‑length variables.

Analytical Method Development for Benzimidazole Heterocycles

Because the N1‑substituted scaffold lacks annular tautomerism and hydrogen‑bond donor variability, it serves as an ideal model compound for developing HPLC, LC‑MS, and NMR methods intended for benzimidazole‑containing drug substances. The analytical homogeneity reduces calibration complexity and improves signal reproducibility across runs, supporting quality‑control protocols in both academic core facilities and industrial analytical laboratories [2].

Quote Request

Request a Quote for 1-(3-phenylpropyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.